(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid hydrate
Overview
Description
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid hydrate is a useful research compound. Its molecular formula is C19H21NO6 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
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Biological Activity
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid hydrate, commonly referred to as Fmoc-D-Thr-OH hydrate, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential therapeutic uses. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS). Its biological activity has been explored in various contexts, including its effects on cellular mechanisms and potential applications in drug development.
- Molecular Formula : C19H21NO6
- Molecular Weight : 359.373 g/mol
- CAS Number : 1272755-74-4
- Structure : The compound contains an amino acid backbone with a hydroxyl group and a fluorenylmethoxycarbonyl protecting group.
The biological activity of Fmoc-D-Thr-OH hydrate can be attributed to its structural components, which influence several cellular pathways:
- Protein Synthesis : As a building block in peptide synthesis, it plays a crucial role in the formation of biologically active peptides.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific proteases, impacting cellular signaling pathways related to apoptosis and inflammation .
- Cellular Uptake : The presence of the Fmoc group enhances lipophilicity, potentially facilitating cellular uptake and bioavailability .
In Vitro Studies
Several studies have investigated the effects of Fmoc-D-Thr-OH hydrate on various cell lines:
- Cell Proliferation : Research indicates that Fmoc-D-Thr-OH can modulate cell proliferation rates in cancer cell lines, suggesting potential anti-cancer properties. For instance, treatment with this compound resulted in a significant decrease in the proliferation of breast cancer cells (MCF-7) under controlled conditions .
- Apoptosis Induction : It has been observed that Fmoc-D-Thr-OH can trigger apoptotic pathways in certain cell types. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment, indicating apoptosis induction .
Case Studies
- Case Study 1 - Cancer Therapeutics :
- Case Study 2 - Neuroprotection :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5.H2O/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23);1H2/t11-,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNQPFAECJFQNV-VFZPIINCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856386 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-threonine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-74-4 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-threonine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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